Anticancer Potency Hierarchy vs. Etoposide Benchmark Supports 4-Ethylphenyl Privilege
In the 1,2,4‑oxadiazole‑quinoline series, compounds bearing a 4‑ethylphenyl substituent (the same phenyl‑capping group present in CAS 1326917‑90‑1) consistently rank among the most potent congeners across multiple human cancer cell lines. When the 4‑ethylphenyl‑substituted analog was tested head‑to‑head against the clinical topoisomerase‑II poison etoposide, it achieved lower IC₅₀ values, demonstrating a 5‑ to 10‑fold molar superiority in MCF‑7 (breast), A549 (lung), and DU‑145 (prostate) monolayers [1]. By contrast, the 4‑methylphenyl analog exhibited only modest activity, and the 4‑fluorophenyl variant showed an inverted selectivity profile, highlighting that the 4‑ethyl chain is not a generic aryl substituent but a performance‑defining motif. This differential places CAS 1326917‑90‑1 in a high‑priority subset of the oxadiazole‑quinoline library for procurement in anticancer programs.
| Evidence Dimension | In vitro anticancer potency (IC₅₀, μM) against human cancer cell lines; NCI‑60 style single‑dose growth inhibition |
|---|---|
| Target Compound Data | CAS 1326917-90-1: not directly reported in the head-to-head panel, but the 4-ethylphenyl-substituted congener (compound 13j) exhibited IC₅₀ values in the low-micromolar range against MCF-7, A549, DU-145, and MDA-MB-231, outperforming etoposide by factors of 5–10× [1]. |
| Comparator Or Baseline | Etoposide (positive control): IC₅₀ values approximately 5–10× higher than compound 13j across the panel; compounds 13b (4-methylphenyl) and 13i (4-fluorophenyl) showed lower potency or altered selectivity profiles [1]. |
| Quantified Difference | Approximately 5- to 10-fold potency advantage over etoposide for the 4-ethylphenyl congener; selectivity and rank order varied substantially with each aryl variation, with the 4-ethylphenyl variant consistently in the top tier [1]. |
| Conditions | MTT assay; 48 h drug exposure; human cancer cell lines MCF-7 (breast), A549 (lung), DU-145 (prostate), MDA-MB-231 (breast); etoposide as reference standard [1]. |
Why This Matters
The 4-ethylphenyl substitution is not inert decoration; it directly elevates the compound into the highest potency tier within the series, justifying targeted procurement for oncology-focused hit-to-lead campaigns.
- [1] Madhavi S, Sreenivasulu R, Raju RR. Design, synthesis, and anticancer evaluation of 1,2,4-oxadiazole functionalized quinoline derivatives. Med Chem Res. 2020;29:136–144. View Source
